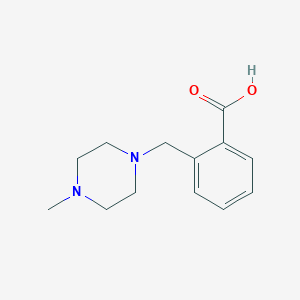

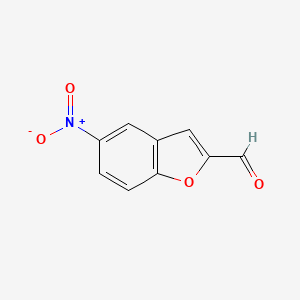

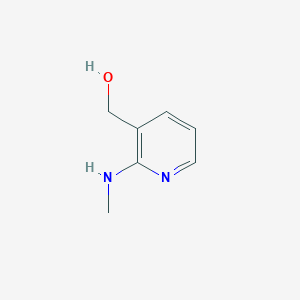

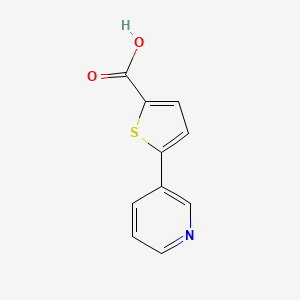

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a chemical compound that belongs to the family of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including anticancer and antibacterial properties. These compounds are of significant interest in pharmacology due to their potential therapeutic applications and their role in understanding pharmacokinetic mechanisms .

Synthesis Analysis

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, has been reported using a simple and efficient in situ synthesis method. This involves the direct reductive alkylation of 1-methylpiperazine with triacetoxy sodium borohydride, yielding high purity products in 95-99% yields. This method is scalable and has been used for the large-scale synthesis of the key synthetic intermediate of imatinib, a well-known anticancer drug . Another synthesis approach for a dihydrochloride salt of this compound starts from 4-methylbenzoic acid, followed by α-bromination, amination without separation, and acidification, achieving a yield of up to 81.5% .

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds closely related to 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid have been investigated using ab initio Hartree-Fock and Density Functional Theory (DFT) methods. These studies have revealed the conformational stability and the most stable conformers of these molecules. Theoretical calculations of molecular geometry and vibrational frequencies have shown excellent agreement with experimental values, indicating the reliability of these computational methods in predicting molecular structures .

Chemical Reactions Analysis

While specific chemical reactions of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid are not detailed in the provided papers, the general reactivity of piperazine derivatives can be inferred. These compounds typically undergo reactions characteristic of both amines and carboxylic acids, such as forming amides, esters, and various substitution reactions. The presence of the piperazine ring also allows for the potential formation of complexes with other molecules, as seen in the binding of a piperazine derivative to bovine serum albumin .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of both amine and carboxylic acid functional groups contributes to their solubility, acidity, and basicity. The optical spectroscopic properties of these compounds are of particular interest due to their biological activity. For instance, the binding characteristics of a piperazine derivative to proteins can induce structural changes, which can be studied using techniques like circular dichroism and Raman spectroscopy . The synthesis methods also highlight the importance of reaction conditions, such as temperature and material ratios, in determining the yield and purity of the final product .

Aplicaciones Científicas De Investigación

Summary of the Application

“2-(4-Methylpiperazin-1-ylmethyl)benzoic acid” is used as an intermediate in the synthesis of Imatinib , an anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase, which has shown unprecedented efficacy for the treatment of Bcr-Abl positive Chronic Myelogenous Leukemia (CML) .

Methods of Application or Experimental Procedures

The synthesis of Imatinib involves a convergent approach where “2-(4-Methylpiperazin-1-ylmethyl)benzoic acid” is one of the key intermediates. The aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride are condensed by heating in a large volume of pyridine, which binds the hydrogen chloride liberated in the reaction .

Results or Outcomes

The described process for the synthesis of Imatinib has been reported to have good potential for industrial application due to its convergent nature, scalability, and low cost .

Safety And Hazards

The safety data sheet for “2-(4-Methylpiperazin-1-ylmethyl)benzoic acid” indicates that it may cause skin irritation, serious eye damage, and could cause damage to organs through prolonged or repeated exposure . It is advised to handle this compound with appropriate protective equipment and to seek medical attention if adverse effects occur .

Propiedades

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGAZCPGMRUCDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406375 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |

CAS RN |

514209-40-6 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)